molecular formula C10H7IN2O3 B5556463 (5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]imidazolidine-2,4-dione

(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B5556463
M. Wt: 330.08 g/mol
InChI Key: RZFDYLLHWYUKRN-QPJJXVBHSA-N
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Description

(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by the presence of an imidazolidine-2,4-dione core with a 4-hydroxy-3-iodophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 4-hydroxy-3-iodobenzaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazolidine ring can be reduced to form a more saturated ring system.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used to replace the iodine atom.

Major Products

    Oxidation: Formation of 4-iodo-3-hydroxybenzaldehyde or 4-iodo-3-hydroxybenzoic acid.

    Reduction: Formation of a more saturated imidazolidine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where iodine-containing compounds are beneficial.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The hydroxyl and iodine groups play crucial roles in its biological activity, potentially interacting with enzymes or receptors. The imidazolidine ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-iodobenzaldehyde: Shares the 4-hydroxy-3-iodophenyl group but lacks the imidazolidine-2,4-dione core.

    Imidazolidine-2,4-dione: The core structure without the 4-hydroxy-3-iodophenyl substituent.

    2-Hydroxy-2-methylpropiophenone: Another compound with a hydroxyl group and aromatic ring but different substituents.

Uniqueness

(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]imidazolidine-2,4-dione is unique due to the combination of its imidazolidine-2,4-dione core and the 4-hydroxy-3-iodophenyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O3/c11-6-3-5(1-2-8(6)14)4-7-9(15)13-10(16)12-7/h1-4,14H,(H2,12,13,15,16)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFDYLLHWYUKRN-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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